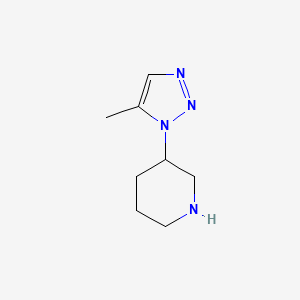![molecular formula C11H21NO B13157049 3-Amino-1-(bicyclo[2.2.1]heptan-2-YL)-2-methylpropan-1-OL](/img/structure/B13157049.png)
3-Amino-1-(bicyclo[2.2.1]heptan-2-YL)-2-methylpropan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-1-ol is an organic compound with the molecular formula C10H19NO. This compound features a bicyclic structure, specifically a norbornane framework, which is known for its rigidity and stability. The presence of an amino group and a hydroxyl group makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with norbornene, a bicyclic alkene.
Hydroboration-Oxidation: Norbornene undergoes hydroboration-oxidation to form norbornanol.
Amination: The hydroxyl group of norbornanol is then converted to an amino group through a series of reactions involving tosylation followed by nucleophilic substitution with ammonia or an amine.
Alkylation: The final step involves the alkylation of the amino group with 2-bromo-2-methylpropan-1-ol to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for hydroboration-oxidation and automated systems for amination and alkylation to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amino group can be reduced to an alkyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Tosyl chloride (TsCl) in pyridine for tosylation, followed by nucleophilic substitution with ammonia or amines.
Major Products
Oxidation: Formation of 3-oxo-1-(bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-1-ol.
Reduction: Formation of 3-methyl-1-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol.
Substitution: Formation of various amides or substituted amines.
Aplicaciones Científicas De Investigación
3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its use in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-1-ol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors due to its amino and hydroxyl groups, which can form hydrogen bonds and other interactions.
Pathways Involved: It may modulate biochemical pathways by acting as an enzyme inhibitor or receptor agonist/antagonist, depending on its specific structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: A similar compound with a hydroxyl group but lacking the amino and methyl groups.
3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol: Similar structure but without the methyl group.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine: Contains a similar bicyclic framework with different substituents.
Uniqueness
3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-1-ol is unique due to the combination of its bicyclic structure with both amino and hydroxyl functional groups, making it a versatile intermediate for various chemical reactions and applications.
Propiedades
Fórmula molecular |
C11H21NO |
|---|---|
Peso molecular |
183.29 g/mol |
Nombre IUPAC |
3-amino-1-(2-bicyclo[2.2.1]heptanyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H21NO/c1-7(6-12)11(13)10-5-8-2-3-9(10)4-8/h7-11,13H,2-6,12H2,1H3 |
Clave InChI |
LSZRPKNFDZYANR-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)C(C1CC2CCC1C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl N-[8-(2-diethylaminoethylamino)-2,3-bis(2-thienyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B13156970.png)
![5'-(Trifluoromethoxy)-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13156977.png)

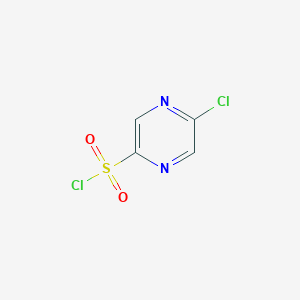
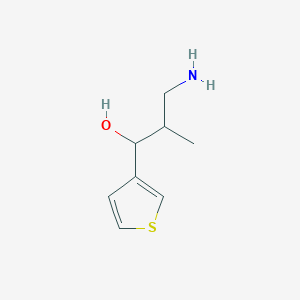

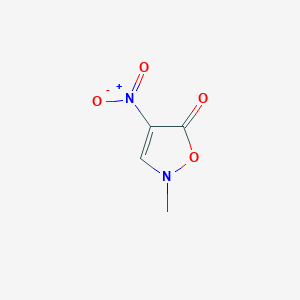

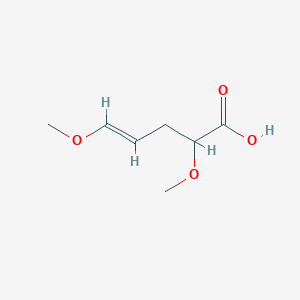
![1-[(Azetidin-2-yl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B13157027.png)
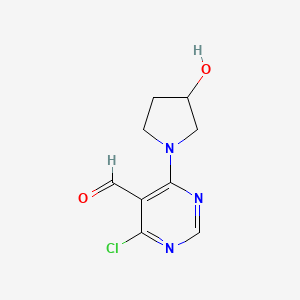
![(1R)-2,2-Dimethyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B13157035.png)

